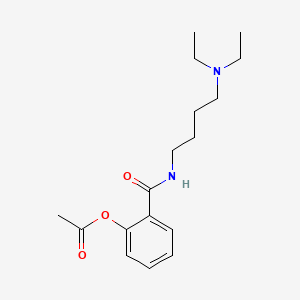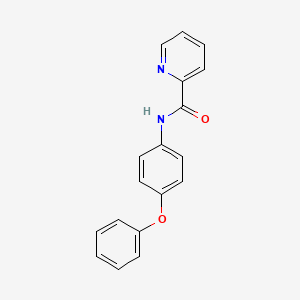
N-(4-PHENOXYPHENYL)PICOLINAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-PHENOXYPHENYL)PICOLINAMIDE is an organic compound belonging to the class of aromatic anilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PHENOXYPHENYL)PICOLINAMIDE typically involves the reaction of 4-phenoxyaniline with pyridine-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-PHENOXYPHENYL)PICOLINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-PHENOXYPHENYL)PICOLINAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), thereby modulating angiogenesis and related pathways. The compound’s structure allows it to bind to the active site of the target protein, inhibiting its activity and leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinamide: An isomer of nicotinamide with similar structural features but different biological activities.
Thieno[3,2-d]pyrimidine derivatives: Compounds with a similar pyridine ring structure but different functional groups and applications.
Uniqueness
N-(4-PHENOXYPHENYL)PICOLINAMIDE stands out due to its unique combination of a phenoxyphenyl group and a pyridine carboxamide moiety. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds. Its potential as a therapeutic agent and its versatility in chemical synthesis make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
255904-96-2 |
|---|---|
Molekularformel |
C18H14N2O2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
N-(4-phenoxyphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H14N2O2/c21-18(17-8-4-5-13-19-17)20-14-9-11-16(12-10-14)22-15-6-2-1-3-7-15/h1-13H,(H,20,21) |
InChI-Schlüssel |
XFPCYFKZKFLIGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-(4-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-1-(4-methylphenyl)-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-](/img/structure/B1622046.png)



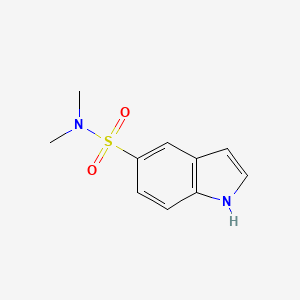
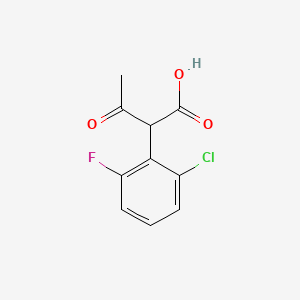


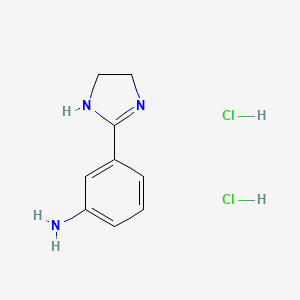
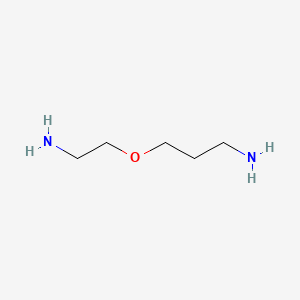
![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1622059.png)
